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molecular formula C8H13NO2 B8279161 N-(cyclopropylmethyl)-3-oxobutanamide

N-(cyclopropylmethyl)-3-oxobutanamide

Cat. No. B8279161
M. Wt: 155.19 g/mol
InChI Key: KWGCCCWIRZMEMH-UHFFFAOYSA-N
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Patent
US09394324B2

Procedure details

A solution of 15.1 g (0.22 mol) cyclopropylmethylamine in 50 ml tetrahydrofuran was added dropwise to a solution of 17 grams of diketene (0.20 mol) in 200 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue is recrystallized from 100 ml of ethyl acetate. This gave 19.7 g (0.13 mol, 63% yield) of a white solid.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH2:5])[CH2:3][CH2:2]1.[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1>O1CCCC1>[CH:1]1([CH2:4][NH:5][C:9](=[O:10])[CH2:8][C:7](=[O:11])[CH3:6])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
17 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from 100 ml of ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)CNC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mol
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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